2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, a tetrazole ring, and a pyrimidinone core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the piperazine ring using suitable reagents.
Synthesis of the Tetrazole Ring: The tetrazole ring is formed through cyclization reactions involving nitriles and azides.
Formation of the Pyrimidinone Core: The final step involves the condensation of the previously synthesized intermediates to form the pyrimidinone core, followed by purification processes to obtain the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at specific receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one can be compared with other similar compounds, such as:
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used in the treatment of benign prostatic hyperplasia.
Urapidil: A compound with similar structural features used as an antihypertensive agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N8O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H24N8O2S/c1-33-20-9-7-18(8-10-20)29-11-13-30(14-12-29)22-24-17(15-21(32)25-22)16-34-23-26-27-28-31(23)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,24,25,32) |
InChI Key |
SIBZDGMCKIYBCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.